(2,3-Dimethylbutan-2-yl)trimethoxysilane

Description

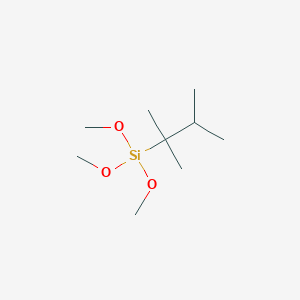

(2,3-Dimethylbutan-2-yl)trimethoxysilane (CAS No. 142877-45-0), also known as Thexyltrimethoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂O₃Si and a molecular weight of 206.355 g/mol . Its structure features a bulky, branched alkyl group (2,3-dimethylbutan-2-yl) attached to a trimethoxysilane moiety. Key physical properties include a density of 0.9±0.1 g/cm³, boiling point of 157.7±8.0°C, and flash point of 54.3±19.0°C . The steric hindrance from its branched alkyl group distinguishes it from linear-chain silanes, influencing its reactivity and applications in materials science, particularly in hydrophobic coatings and as a coupling agent in polymer composites.

Properties

IUPAC Name |

2,3-dimethylbutan-2-yl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-8(2)9(3,4)13(10-5,11-6)12-7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGKQRAGAYVWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621869 | |

| Record name | (2,3-Dimethylbutan-2-yl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142877-45-0 | |

| Record name | Trimethoxy(1,1,2-trimethylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142877-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylbut-2-yl)-trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142877450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dimethylbutan-2-yl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylbut-2-yl)-trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution from Trichlorosilane Precursors

The most widely documented laboratory method involves the nucleophilic substitution of (2,3-Dimethylbutan-2-yl)trichlorosilane with methanol. This reaction proceeds via a stepwise replacement of chloride ions with methoxy groups, as shown in the equation:

Key conditions include anhydrous environments to prevent premature hydrolysis and the use of inert solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction typically achieves yields of 75–85% after purification by fractional distillation.

Optimization of Reaction Parameters

-

Temperature : Controlled heating (40–60°C) accelerates substitution while minimizing side reactions.

-

Stoichiometry : A 4:1 molar excess of methanol ensures complete conversion of trichlorosilane.

-

Acid Scavengers : Tertiary amines (e.g., triethylamine) are added to neutralize HCl, shifting equilibrium toward product formation.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and consistency. A patented methodology adapted from methylchlorosilane production involves:

Table 1: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Method | Industrial Process |

|---|---|---|

| Temperature | 40–60°C | 300–350°C |

| Pressure | Atmospheric | 30–60 bar |

| Catalyst | None/Triethylamine | AlCl₃ |

| Yield | 75–85% | 90–95% |

| Purification | Fractional Distillation | Continuous Distillation |

Catalytic Innovations and Reaction Engineering

Hypercoordinated Silicon Intermediates

Recent advances leverage hypercoordinated silicon species to improve selectivity. For example, bis(catecholato)silicates derived from (2,3-Dimethylbutan-2-yl)trichlorosilane enable controlled methoxylation under mild conditions. These intermediates form stable pentavalent complexes, reducing side reactions during methoxy substitution.

Solid-State Catalysis

Cesium fluoride (CsF) has emerged as a robust catalyst for solvent-free reactions. Mechanistic studies reveal that CsF facilitates Si–Cl bond activation via fluoride ion exchange, enabling methanol to attack the silicon center efficiently. This approach reduces waste and simplifies purification.

Mechanochemical Synthesis

Solvent-Free Mechanochemical Activation

Pioneering work demonstrates the viability of ball-milling for synthesizing organosilicon compounds. Key steps include:

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylbutan-2-yl)trimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form (2,3-Dimethylbutan-2-yl)silanetriol and methanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Catalysts such as acids, bases, or metal salts are used to promote the formation of siloxane bonds.

Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products:

Hydrolysis: (2,3-Dimethylbutan-2-yl)silanetriol and methanol.

Condensation: Siloxane polymers.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethylbutan-2-yl)trimethoxysilane has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of silicone materials and other organosilicon compounds.

Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds.

Mechanism of Action

The mechanism of action of (2,3-Dimethylbutan-2-yl)trimethoxysilane involves the hydrolysis and condensation of its methoxy groups to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable silicon-oxygen-silicon linkages. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form strong bonds with oxygen and other elements.

Comparison with Similar Compounds

(3-Aminopropyl)trimethoxysilane (APTMS)

- Structure : Linear propyl chain with a terminal amine group (-NH₂).

- Molecular Formula: C₆H₁₇NO₃Si (MW: ~179.29 g/mol).

- Key Properties : High reactivity due to the amine group, enabling covalent bonding with hydroxylated surfaces (e.g., glass, metals) .

- Applications: Surface modification for enhancing interfacial adhesion in composites, biosensor functionalization, and nanoparticle stabilization .

(3-Chloropropyl)trimethoxysilane (CPTMS)

- Structure : Linear propyl chain with a terminal chloro group (-Cl).

- Molecular Formula : C₆H₁₅ClO₃Si (MW: 198.72 g/mol; CAS: 2530-87-2).

- Key Properties : The chloro group facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., thiol- or amine-terminated surfaces) .

- Applications: Synthesis of self-assembled monolayers (SAMs) and surface modification of nanomaterials .

[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane (GPTMS)

- Structure : Propyl chain with an epoxy-functionalized ether group.

- Molecular Formula : C₉H₂₀O₅Si (MW: ~236.34 g/mol; CAS: 2530-83-8).

- Key Properties : Epoxy groups enable crosslinking with amines or acids, forming robust networks .

- Applications : Hydrophobic coatings, sol-gel hybrids, and adhesives. Toxicity studies indicate an inhalation LC₅₀ >5.3 mg/L in rats .

γ-Methacryloxypropyltrimethoxysilane (MEMO)

Hexadecyltrimethoxysilane (C16)

- Structure : Long linear alkyl chain (C₁₆).

- Molecular Formula : C₁₉H₄₂O₃Si (MW: ~346.62 g/mol).

- Key Properties: Hydrophobic due to the long alkyl chain; forms dense monolayers .

- Applications : Water-repellent coatings and corrosion inhibition .

Comparative Data Table

| Compound | CAS No. | Molecular Formula | MW (g/mol) | Functional Group | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 142877-45-0 | C₉H₂₂O₃Si | 206.36 | Branched alkyl | 157.7 | Hydrophobic coatings, coupling agents |

| APTMS | 13822-56-5 | C₆H₁₇NO₃Si | 179.29 | Amine (-NH₂) | ~225 | Composite adhesion, biosensors |

| CPTMS | 2530-87-2 | C₆H₁₅ClO₃Si | 198.72 | Chloro (-Cl) | 195 | SAMs, nanomaterial functionalization |

| GPTMS | 2530-83-8 | C₉H₂₀O₅Si | 236.34 | Epoxy | ~250 | Sol-gel coatings, crosslinked networks |

| MEMO | - | C₁₀H₂₀O₅Si | 248.34 | Methacrylate | ~290 | Polymer composites, adhesives |

| Hexadecyltrimethoxysilane (C16) | - | C₁₉H₄₂O₃Si | 346.62 | Long alkyl (C₁₆) | ~300 | Hydrophobic surfaces |

Research Findings and Performance Insights

Steric Effects : The branched alkyl group in this compound reduces hydrolysis and condensation rates compared to linear silanes like APTMS or CPTMS, making it suitable for applications requiring controlled reactivity .

Hydrophobicity : While C16 silane provides superior hydrophobicity due to its long alkyl chain, the branched structure of this compound offers comparable water resistance with improved thermal stability .

Toxicity : GPTMS exhibits higher acute toxicity (LC₅₀ >5.3 mg/L via inhalation) compared to APTMS and CPTMS, necessitating stringent handling protocols .

Composite Performance : MEMO outperforms APTMS in polymer composites due to its methacrylate group, which copolymerizes with matrix resins, enhancing mechanical strength .

Biological Activity

(2,3-Dimethylbutan-2-yl)trimethoxysilane, a silane compound with the chemical formula CHOSi, is increasingly recognized for its potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethoxysilane group attached to a branched alkyl chain, which influences its reactivity and compatibility with various biological systems. Its structure can be represented as follows:

- Cell Membrane Interaction : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect cellular signaling pathways and metabolic processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and the mitochondrial pathway .

Antitumor Activity

A notable study explored the antitumor effects of silane compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC values demonstrating effectiveness at low concentrations. The study highlighted the potential for silanes in cancer therapeutics by modifying their alkyl chains to enhance bioactivity .

Antimicrobial Efficacy

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a marked reduction in bacterial viability, suggesting that this compound could serve as a basis for developing new antimicrobial agents .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,3-Dimethylbutan-2-yl)trimethoxysilane with high purity?

- Methodology : Synthesis typically involves controlled condensation reactions between silanol precursors and alcohols under anhydrous conditions. For analogous silanes (e.g., (3-chloropropyl)trimethoxysilane), refluxing with a catalytic acid (e.g., HCl) in methanol at 60–80°C for 12–24 hours is standard. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) ensures removal of unreacted precursors and byproducts .

- Key Metrics : Monitor reaction progress using gas chromatography (GC) or FTIR to track methoxy group incorporation. Final purity (>95%) is confirmed by ¹H/¹³C NMR and elemental analysis.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Tools :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃) and alkyl substituent positions.

- FTIR : Peaks at ~1080–1100 cm⁻¹ (Si-O-C stretching) and ~2850 cm⁻¹ (C-H stretching in methyl groups).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion confirmation.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation, per SDS data for similar silanes ).

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats (flammable liquid classification).

- Storage : Inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in sol-gel processes?

- Modeling Approaches :

- DFT Calculations : Simulate hydrolysis/condensation kinetics under varying pH and solvent conditions.

- Molecular Dynamics (MD) : Study interactions with substrates (e.g., metal oxides) to optimize adhesion.

Q. What experimental designs resolve contradictions in reported hydrolysis rates of branched alkyltrimethoxysilanes?

- Factorial Design : Use a 3³ matrix (variables: solvent polarity, temperature, catalyst concentration) to isolate dominant factors. For example, ethanol/water mixtures vs. aprotic solvents (e.g., THF) may yield divergent hydrolysis rates.

- Data Reconciliation : Apply Arrhenius kinetics to model temperature dependence and identify outliers in literature data .

Q. How does steric hindrance from the 2,3-dimethylbutan-2-yl group influence surface modification efficacy?

- Comparative Studies :

- Contact Angle Measurements : Compare wettability of surfaces functionalized with linear vs. branched silanes.

- XPS Analysis : Quantify surface Si-O-Si bond density to assess crosslinking efficiency.

Q. What strategies enhance the thermal stability of silane films derived from this compound?

- Hybrid Films : Co-condensation with less sterically hindered silanes (e.g., (3-aminopropyl)trimethoxysilane) to improve network flexibility.

- Post-Treatment : Annealing at 150–200°C under inert gas to remove residual solvents and strengthen Si-O-Si networks .

Contradiction Analysis & Troubleshooting

Q. Discrepancies in reported catalytic activity for hydrolysis: Acidic vs. basic conditions?

- Root Cause : Acid catalysis favors protonation of methoxy groups, accelerating hydrolysis, while basic conditions promote nucleophilic attack but may destabilize branched alkyl groups.

- Resolution : Conduct pH-dependent kinetic studies (e.g., UV-Vis monitoring of silanol formation) to map optimal conditions .

Conflicting FTIR data on Si-O-C bond retention after film deposition.

- Diagnostic Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.